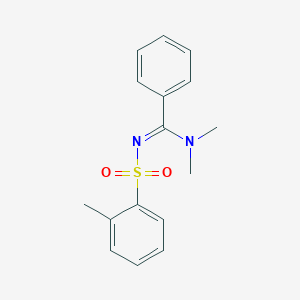

(Z)-N,N-二甲基-N'-(邻甲苯磺酰)苯并咪唑酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

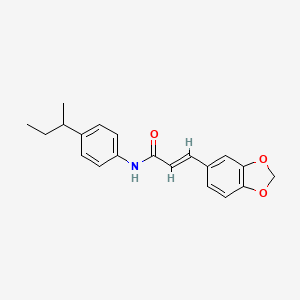

(Z)-N,N-dimethyl-N'-(o-tolylsulfonyl)benzimidamide, also known as DMTBS, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a sulfonamide derivative that has been found to exhibit various biological activities, making it a promising candidate for use in drug discovery and development.

科学研究应用

化学传感器开发:曹等人(2014 年)的一项研究讨论了荧光化学传感器 N-(苯并咪唑-2-基)水杨醛亚胺 (H2L) 的开发,用于检测 Zn(II) 和 Al(III) 离子。该化学传感器在不同的溶剂中表现出高选择性,并且可以通过生物成像区分活细胞中的 Zn(II) 和 Al(III) 离子,展示了在生物和化学传感中的潜在应用。 曹等人,2014 年.

催化和聚合:Attandoh 等人(2014 年)描述了苯并咪唑衍生物在与 ZnII 和 CuII 羧酸盐形成配合物中的用途,这些配合物充当 ε-己内酯聚合中的催化剂。该应用对于材料科学具有重要意义,尤其是在聚合物的开发中。 Attandoh 等人,2014 年.

金属配位化学:Matthews 等人(1998 年)的研究重点是苯并咪唑配体为不同的金属离子(如 Zn(II)、Cd(II)、Hg(II) 和 Ag(I))提供的配位环境。这项研究对于理解配位化学中的相互作用和金属有机骨架的设计非常重要。 Matthews 等人,1998 年.

抗菌和抗增殖剂:Tahlan 等人(2019 年)合成了具有苯并咪唑部分的新支架,并评估了它们的抗菌和抗增殖活性。该应用对于开发新药分子而言在药物研究中至关重要。 Tahlan 等人,2019 年.

热氧化老化耐受性:宁等人(2014 年)研究了苯并咪唑衍生物在提高材料在高温下的热氧化老化耐受性中的用途,特别是对于乙烯-丙烯-二烯单体 (EPDM)。这项研究在材料科学领域具有重要意义。 宁等人,2014 年.

作用机制

Target of Action

The primary target of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton . It is overexpressed in many solid tumors, making it a potential target for antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system, a crucial biochemical pathway involved in maintaining pH balance within cells . Disruption of this pathway can lead to changes in intracellular pH, which can have downstream effects on various cellular processes .

Pharmacokinetics

Similar compounds have been shown to have good cell permeability and oral bioavailability

Result of Action

The inhibition of CA IX by (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can lead to antiproliferative effects, particularly in cancer cells where CA IX is overexpressed . For instance, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .

Action Environment

The action, efficacy, and stability of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can be influenced by various environmental factors. These may include the pH of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

属性

IUPAC Name |

N,N-dimethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-13-9-7-8-12-15(13)21(19,20)17-16(18(2)3)14-10-5-4-6-11-14/h4-12H,1-3H3/b17-16- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTBVSNMPKBMNA-MSUUIHNZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)

![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide](/img/structure/B2845985.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)

![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)